molecular formula C23H21F2N7OS B2948252 (2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923511-99-3

(2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2948252
CAS No.: 923511-99-3
M. Wt: 481.53
InChI Key: LNIRBJYHJSDHEO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a difluoromethylthio group, a phenyl group, a piperazine ring, a triazolopyrimidine ring, and a p-tolyl group . These groups are common in many pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms. The compound also contains a phenyl ring and a p-tolyl group .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the difluoromethylthio group might be susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms could result in hydrogen-bonding interactions .

Mechanism of Action

    Target of Action

    Compounds with a triazole and piperazine moiety are often seen in various pharmaceuticals and biologically important compounds . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

    Mode of Action

    The triazole group can operate as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors . The piperazine ring is a common feature in many drugs and is known to interact with a variety of receptors, often enhancing the solubility and bioavailability of the compound.

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N7OS/c1-15-6-8-16(9-7-15)32-21-19(28-29-32)20(26-14-27-21)30-10-12-31(13-11-30)22(33)17-4-2-3-5-18(17)34-23(24)25/h2-9,14,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIRBJYHJSDHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SC(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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